molecular formula C23H20O5 B1241842 Cinnatriacetin A

Cinnatriacetin A

Cat. No. B1241842
M. Wt: 376.4 g/mol
InChI Key: UGVOYXYFLWZKOM-MJLPGFBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnatriacetin A is a cinnamate ester.

Scientific Research Applications

Pharmacological Effects

  • Antimicrobial Activity : Cinnamic acid derivatives exhibit significant growth inhibition against bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) (Guzman, 2014).
  • Anti-inflammatory and Antiallergic Properties : Extracts from Cinnamomum cassia, containing cinnamic acid, have been used traditionally for treating allergic diseases. They inhibit cytokine production in skin lesions and human keratinocytes, suggesting their potential as antiallergic agents (Sung et al., 2011).
  • Anticancer Activity : Cinnamaldehydes, derived from cinnamic acid, show promise as anticancer drug candidates. They have been researched for their effects on apoptosis in cancer cells and inhibiting cancer cell invasion and metastasis (Hong et al., 2016).

Mechanisms of Action

  • Inhibition of Enzymatic Activities : Cinnamic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) activity, which are involved in inflammatory processes and cancer progression (Kim et al., 2017).
  • Modulation of Cellular Pathways : Cinnamaldehyde affects breast cancer treatment by influencing multiple targets and pathways, including the PI3K-Akt pathway, which is crucial for cell proliferation and survival (Liu et al., 2020).

Toxicological and Safety Aspects

  • Toxicological Concerns : Cinnabar, containing cinnamic acid, exhibits toxic effects on liver and kidney functions when used in high doses, indicating the need for careful dosage control and monitoring (Wei et al., 2008).

Applications in Traditional Medicine

  • Treatment of Gastritis and Dyspepsia : Traditional use of Cinnamomum cassia, a source of cinnamic acid, in treating gastritis and dyspepsia has been validated by scientific studies showing its effectiveness in these conditions (Lee et al., 2005).

properties

Product Name

Cinnatriacetin A

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

(Z)-14-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxytetradec-5-en-8,10,12-triynoic acid

InChI

InChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15+

InChI Key

UGVOYXYFLWZKOM-MJLPGFBBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCC#CC#CC#CC/C=C\CCCC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O

synonyms

cinnatriacetin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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